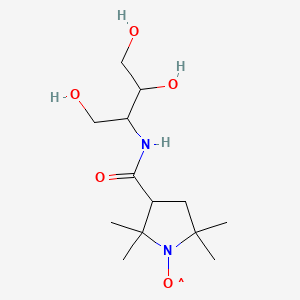
Troxolamide
説明
Troxolamide is an investigational diagnostic agent classified as a targeted ultrasound contrast agent . It is designated under the International Nonproprietary Name (INN) system and is primarily intended for use in enhancing ultrasound imaging, though its specific clinical applications remain under investigation . This compound’s development status as "Investigational" indicates ongoing research to evaluate its safety, efficacy, and optimal use in clinical settings .
特性
CAS番号 |
97546-74-2 |
|---|---|
分子式 |
C13H26N2O5 |
分子量 |
290.36 g/mol |
IUPAC名 |
1-hydroxy-2,2,5,5-tetramethyl-N-(1,3,4-trihydroxybutan-2-yl)pyrrolidine-3-carboxamide |
InChI |
InChI=1S/C13H26N2O5/c1-12(2)5-8(13(3,4)15(12)20)11(19)14-9(6-16)10(18)7-17/h8-10,16-18,20H,5-7H2,1-4H3,(H,14,19) |
InChIキー |
AMPRMQJPOQBXQE-UHFFFAOYSA-N |
SMILES |
CC1(CC(C(N1[O])(C)C)C(=O)NC(CO)C(CO)O)C |
正規SMILES |
CC1(CC(C(N1O)(C)C)C(=O)NC(CO)C(CO)O)C |
同義語 |
N-1-hydroxymethyl-2,3-dihydroxypropyl-2,2,5,5-tetramethylpyrrolidin-1-oxyl-3-carboxamide NAT-N |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: Troxolamide can be synthesized through several methods, one of which involves the reaction of specific amines with carboxylic acids or their derivatives. The process typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually carried out under controlled temperature and pH conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .
化学反応の分析
反応の種類: トロキソラミドは、以下を含むさまざまな化学反応を起こします。
酸化: トロキソラミドは、特定の条件下で酸化されて対応する酸化物を形成できます。
還元: 還元反応は、トロキソラミドをその還元形に変換できます。通常は、水素化リチウムアルミニウムなどの還元剤を使用します。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤が頻繁に使用されます。
生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化は酸化物を生成する可能性があり、還元はアミンまたはアルコールを生成する可能性があります .
4. 科学研究の応用
トロキソラミドは、科学研究で幅広い用途を持っています。
化学: それはより複雑な分子の合成における構成要素として使用されます。
生物学: トロキソラミドは、酵素阻害や受容体結合などの潜在的な生物活性について研究されています。
医学: 研究は、抗炎症作用や鎮痛作用などの潜在的な治療効果を探求しています。
科学的研究の応用
Troxolamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: this compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: this compound is utilized in the development of pharmaceuticals and agrochemicals.
作用機序
トロキソラミドの作用機序には、体内の特定の分子標的との相互作用が含まれます。それは、特定の酵素を阻害したり、受容体に結合したりして、生化学的経路を調節する可能性があります。 正確な経路と標的は、特定の用途と使用の状況によって異なる可能性があります .
類似の化合物:
アセタゾラミド: 利尿薬と炭酸脱水酵素阻害剤。
メタゾラミド: アセタゾラミドに似ていますが、薬物動態特性が異なります。
エトキソラミド: 別の炭酸脱水酵素阻害剤であり、化学的特性が異なります.
比較: トロキソラミドは、その構造と特定の用途においてユニークです。利尿薬として主に使用されるアセタゾラミドやメタゾラミドとは異なり、トロキソラミドの用途は、医薬品化学や工業合成など、さまざまな分野にわたっています。 そのユニークなアミド官能基は、他の類似の化合物からも区別されます .
類似化合物との比較
Research and Development Insights
- This compound: As an investigational ultrasound agent, its development highlights the growing interest in targeted contrast agents for improving imaging precision. Ultrasound contrast agents typically rely on microbubbles or nanoparticles, which enhance acoustic signals .
- Iozomic Acid and Iolidonic Acid: These triiodobenzoic acid derivatives exemplify the historical focus on iodine-based agents for X-ray imaging. Their development underscores the importance of radiopacity in diagnostic agents .
Notes and Limitations
Clinical Data : Detailed pharmacokinetic, safety, and efficacy data for this compound are absent in the provided evidence, as it remains investigational .
Modality-Specific Mechanisms: Contrast agents are highly specialized; X-ray agents depend on iodine’s radiopacity, while ultrasound agents rely on acoustic properties.
Structural Gaps : The evidence lacks explicit structural data for this compound, necessitating caution in asserting structural similarities .
生物活性
Troxolamide, a derivative of Trolox, has gained attention for its diverse biological activities, particularly in the fields of antioxidant, antidiabetic, and anticholinesterase activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound based on recent research findings.
Synthesis and Characterization
This compound is synthesized by modifying the carboxyl groups of Trolox. A recent study reported the successful synthesis of thirty Trolox amide derivatives, which were characterized using nuclear magnetic resonance (NMR) and mass spectrometry (MS) techniques. These derivatives were evaluated for their biological activities through various assays, including antioxidant capacity and enzyme inhibition tests .
Antioxidant Activity
The antioxidant properties of this compound derivatives were evaluated using several assays:
- DPPH Scavenging Activity : The compounds exhibited significant scavenging activities, comparable to L-ascorbic acid. Notably, compounds 14a, 18a, 24a, and 26a showed higher scavenging activities than L-ascorbic acid.
- ABTS Assay : Similar results were observed in the ABTS assay, where compounds 26a and 29a demonstrated potency twofold higher than L-ascorbic acid.
- FRAP Assay : Compounds such as 11a, 19a, 25a, 29a, and 30a showed FRAP activity comparable to Trolox.
- Hydroxyl Radical Assay : Compounds 6a and 19a exhibited high hydroxyl radical-scavenging activities akin to Trolox.
These results suggest that this compound derivatives possess strong antioxidant properties that could be beneficial in mitigating oxidative stress-related diseases.
Antidiabetic Activity
The hypoglycemic effects of this compound were assessed through α-glucosidase inhibition assays. Several compounds demonstrated excellent inhibitory activity:
| Compound | α-Glucosidase Inhibition (%) |
|---|---|
| 10a | High |
| 25a | High |
| 28a | High |
| 29a | Comparable to acarbose |
Among these, compound 29a exhibited inhibition levels closest to that of acarbose, indicating its potential as a therapeutic agent for managing diabetes .
Anticholinesterase Activity
This compound's derivatives were also tested for their anticholinesterase activity:
- Acetylcholinesterase (AChE) Inhibition : Compounds such as 3a-4a and 26a showed weaker AChE inhibition compared to donepezil.
- Butyrylcholinesterase (BChE) Inhibition : Similar trends were observed with BChE inhibition assays.
These findings suggest that while some derivatives have potential as cognitive enhancers due to their anticholinesterase activity, further optimization is needed to enhance their efficacy compared to established drugs like donepezil .
Case Studies and Research Findings
In addition to laboratory studies, there have been case reports highlighting the biological activities of this compound derivatives:
- Cancer Cell Lines : Research indicated that certain Trolox amide derivatives exhibit cytotoxic effects against various cancer cell lines, including breast and ovarian cancer cells. This suggests a potential role in cancer therapy .
- Neuroprotection : Some studies have pointed towards neuroprotective effects attributed to the antioxidant properties of this compound derivatives. This could have implications for treating neurodegenerative diseases .
- Diabetes Management : The demonstrated hypoglycemic effects position this compound derivatives as promising candidates for further development in diabetes management strategies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


